molecular formula C6H3ClN2S B3163841 6-Chlorothiazolo[5,4-b]pyridine CAS No. 886373-54-2

6-Chlorothiazolo[5,4-b]pyridine

Cat. No.: B3163841
CAS No.: 886373-54-2
M. Wt: 170.62 g/mol
InChI Key: XGEOKTPAZVRSAQ-UHFFFAOYSA-N
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Description

6-Chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothiazolo[5,4-b]pyridine typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method includes the reaction of 2-aminopyridine-3-thiol with 4-(E)-3-(5-bromopyrimidin-2-yl)acryloylbenzaldehyde in ethanol at room temperature in the presence of zinc oxide nanoparticles . Another method involves the use of hydrazonoyl halides as precursors, which react with thiosemicarbazide to form the desired compound .

Industrial Production Methods: Industrial production methods often involve the use of commercially available starting materials and optimized reaction conditions to ensure high yields and purity. For instance, the reaction of 2-amino-3-bromo-5-chloropyridine with O-ethylxanthic acid potassium salt in N-methylpyrrolidone, followed by reflux and subsequent purification steps, yields this compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.

Major Products: The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Chlorothiazolo[5,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorothiazolo[5,4-b]pyridine involves its interaction with various molecular targets. For instance, some derivatives act as potent inhibitors of phosphoinositide 3-kinase, a key enzyme involved in cell growth and survival pathways . The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in the active site of enzymes is crucial for its biological activity.

Comparison with Similar Compounds

    Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar pharmacological properties.

    Pyrano[2,3-d]thiazole: Known for its antimicrobial and anticancer activities.

    Thiazolidine derivatives: Often used in the synthesis of various bioactive molecules.

Uniqueness: 6-Chlorothiazolo[5,4-b]pyridine stands out due to its unique combination of a thiazole and pyridine ring, along with the presence of a chlorine atom. This structure provides multiple reactive sites, enabling a wide range of chemical modifications and enhancing its potential for drug development .

Properties

IUPAC Name

6-chloro-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEOKTPAZVRSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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